

Application Notes and Protocols: Quantification of Phospholipids with 19:0 PC

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Compound of Interest

Compound Name: 19:0 PC

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This document provides detailed application notes and protocols for the accurate quantification of phospholipids in various biological matrices using 1-2-dinonadecanoyl-sn-glycero-3-phosphocholine (**19:0 PC**) as an internal standard. The use of a non-naturally occurring odd-chain phospholipid like **19:0 PC** is a robust method to account for sample loss during extraction and variability in ionization efficiency during mass spectrometry analysis.

Principle and Advantages

Phosphatidylcholines (PCs) are a major class of phospholipids and play crucial roles in cellular structure and signaling. Accurate quantification of PC species is essential for understanding disease mechanisms and for biomarker discovery. The use of an internal standard that is structurally similar to the analytes of interest but not endogenously present in the sample is critical for reliable quantification.

Advantages of using **19:0 PC** as an internal standard:

- **Non-endogenous:** **19:0 PC** contains two 19-carbon fatty acyl chains, which are not typically found in significant amounts in most biological systems. This minimizes interference with the measurement of naturally occurring phospholipids.
- **Similar Physicochemical Properties:** As a phosphatidylcholine, **19:0 PC** shares similar extraction and ionization properties with other endogenous PC species, ensuring that it

behaves similarly to the analytes during sample preparation and analysis.

- Correction for Experimental Variability: By adding a known amount of **19:0 PC** to the sample at the beginning of the workflow, it is possible to normalize for variations in lipid extraction efficiency, sample handling, and instrument response.[\[1\]](#)

Experimental Protocols

The following protocols are generalized from established methods and may require optimization for specific sample types and instrumentation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

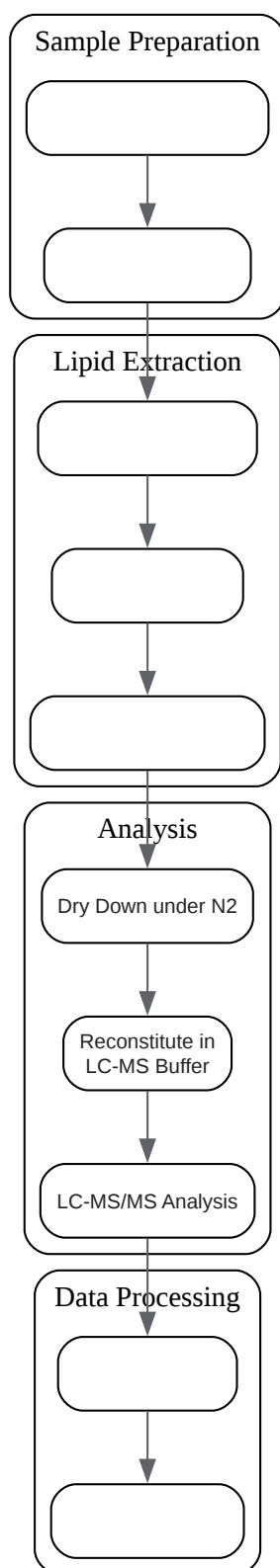
- 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0)) (Avanti Polar Lipids or equivalent)[\[1\]](#)[\[4\]](#)
- LC-MS grade solvents: Methanol, Chloroform, Isopropanol, Acetonitrile, Water[\[2\]](#)[\[4\]](#)
- Formic acid and Ammonium acetate (for mobile phases)[\[3\]](#)
- Internal Standard (IS) Stock Solution: Prepare a stock solution of **19:0 PC** in chloroform:methanol (1:1, v/v) at a concentration of 1 mg/mL. Store at -20°C.
- Working IS Solution: Dilute the stock solution to the desired concentration (e.g., 5-10 µg/mL) in an appropriate solvent for spiking into samples.[\[4\]](#)

This protocol is a widely used method for total lipid extraction.[\[3\]](#)[\[5\]](#)

- Sample Homogenization:
 - Plasma/Serum: Use 50-100 µL of the sample directly.
 - Cells: Harvest approximately 1-5 million cells by centrifugation, wash with ice-cold PBS, and aspirate the supernatant.
 - Tissues: Weigh 10-50 mg of frozen tissue and homogenize in a suitable buffer on ice.
- Internal Standard Spiking: Add a precise volume of the **19:0 PC** working IS solution to the homogenized sample. The amount should be chosen to be within the linear range of the instrument's detector.

- Solvent Addition:
 - Add 1 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.
 - Vortex vigorously for 1 minute.
 - Add 0.25 mL of chloroform and vortex for 1 minute.
 - Add 0.25 mL of water and vortex for 1 minute.
- Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.
- Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
- Re-extraction (Optional but Recommended): Add 0.5 mL of chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.
- Drying: Evaporate the solvent from the combined organic phases under a stream of nitrogen gas at room temperature.
- Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).

Experimental Workflow for Phospholipid Quantification



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Caption: Workflow for phospholipid quantification using **19:0 PC**.

The following is a representative LC-MS/MS method. Specific parameters will depend on the instrument and column used.

- Chromatographic Column: A C18 reversed-phase column is commonly used for phospholipid separation (e.g., ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 50 mm).[2]
- Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the more hydrophobic lipids.
- Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for PC analysis.[6] PCs characteristically produce a precursor ion corresponding to $[\text{M}+\text{H}]^+$ and a product ion at m/z 184.0739, which corresponds to the phosphocholine headgroup.[6]
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific MRM transitions for each target phospholipid and for **19:0 PC** are monitored.

MRM Transition for **19:0 PC**:

- Precursor Ion (Q1): $[\text{M}+\text{H}]^+ = m/z$ 818.7
- Product Ion (Q3): m/z 184.1

Data Presentation

The quantification of each phospholipid species is achieved by calculating the ratio of its peak area to the peak area of the **19:0 PC** internal standard and then comparing this ratio to a calibration curve generated with known amounts of authentic standards.

Table 1: Method Validation Data for Phospholipid Quantification using **19:0 PC**

Parameter	Result	Reference
Linearity (r^2)	> 0.99	[6]
Intra-day Repeatability (RSD)	4-6%	[6]
Inter-day Repeatability (RSD)	5-8%	[6]
Recovery	80-110%	[6]

Table 2: Example Quantitative Data from Human Plasma

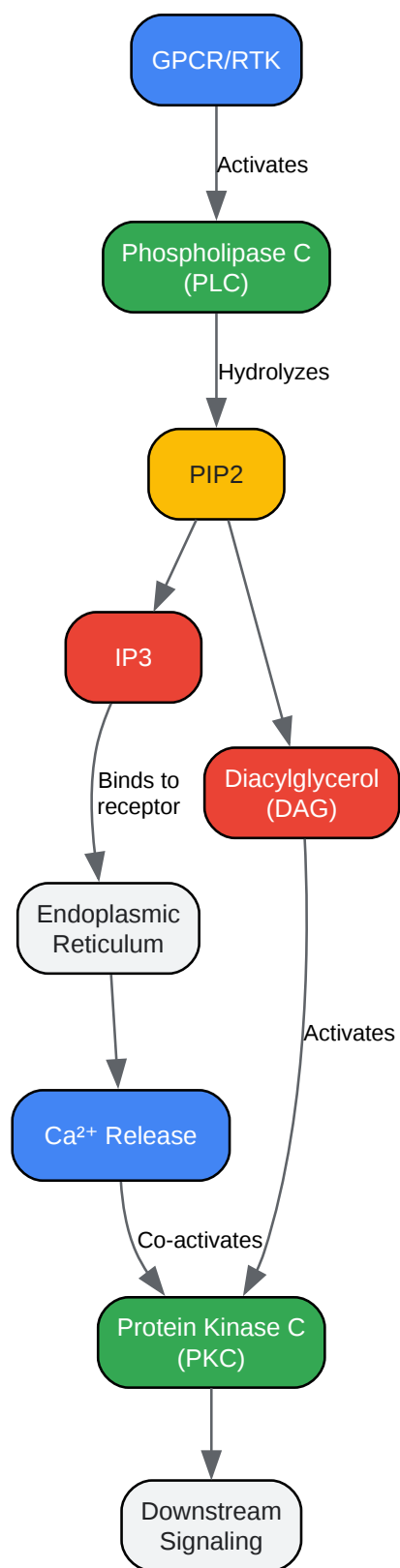
Phospholipid Species	Concentration ($\mu\text{g/mL}$)	RSD (%)
PC 34:1	150.2	5.2
PC 36:2	125.8	6.1
LysoPC 16:0	25.4	4.8
LysoPC 18:0	18.9	5.5
19:0 PC (IS)	Spiked at 10 $\mu\text{g/mL}$	N/A

Note: The concentrations presented are for illustrative purposes only and will vary depending on the sample type and physiological state.

Phospholipids in Signaling

Phospholipids are not only structural components of membranes but also key players in cellular signaling. For example, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), two important second messengers. Accurate quantification of these and other signaling phospholipids is crucial for studying these pathways.

Phosphatidylinositol Signaling Pathway



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Caption: Simplified PI signaling pathway.

Conclusion

The use of **19:0 PC** as an internal standard provides a reliable and accurate method for the quantification of phospholipids in complex biological samples. The protocols outlined in this document, in conjunction with modern LC-MS/MS instrumentation, offer a powerful tool for researchers, scientists, and drug development professionals in the field of lipidomics.

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